molecular formula C23H21ClN2OS B2653513 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 337501-13-0

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2653513
CAS No.: 337501-13-0
M. Wt: 408.94
InChI Key: DVKJGVXAUTXLCI-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic compound featuring a cyclopenta[b]pyridine core fused with a dihydro ring system. Its structure includes a cyclohex-3-en-1-yl substituent at the 4-position, a carbonitrile group at the 3-position, and a thioether-linked 4-chlorophenyl-2-oxoethyl moiety at the 2-position.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2OS/c24-17-11-9-15(10-12-17)21(27)14-28-23-19(13-25)22(16-5-2-1-3-6-16)18-7-4-8-20(18)26-23/h1-2,9-12,16H,3-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKJGVXAUTXLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3CCC=CC3)C#N)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN1O1S1C_{19}H_{20}ClN_1O_1S_1 with a molecular weight of approximately 347.89 g/mol. Its structure features a cyclopenta[b]pyridine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the cyclopenta[b]pyridine family exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several derivatives have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The carbonitrile group in particular enhances the interaction with biological targets involved in cancer progression .
  • Anti-inflammatory Properties : Some studies suggest that related compounds may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby blocking tumor growth and inflammation.
  • Receptor Interaction : It may act as a modulator of various receptors, influencing cellular signaling pathways related to cancer and inflammation.
  • Cytochrome P450 Induction : Similar compounds have been shown to induce cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

StudyFindings
Kumar et al. (2009)Investigated anticancer properties in vitroDemonstrated significant cytotoxicity against several cancer cell lines
Omar et al. (1996)Explored anti-inflammatory effectsFound potential for inhibition of inflammatory cytokines
Zhang et al. (2014)Studied antitumor effectsReported effectiveness in reducing tumor growth in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Synthesis Method Reported Bioactivity Reference
6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile (2e) Dichlorothiophenyl, methylfuran, 2-oxopropoxy Substitution reaction Antibacterial, cytotoxic evaluation
CAPD-1−CAPD-4 derivatives 2-Alkoxy, 4-aryl, 7-arylidene Cyclocondensation with sodium alkoxide Not explicitly stated (structural focus)
3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate (2) Naphthyl, thiophenyl, chloroacetate Substitution reaction CDK2 inhibition
6-amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-2,5-dihydro-1H-pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile (23) 4-Chlorophenyl, thioxo, pyranopyrimidine fused system Multi-step heterocyclization Not reported

Key Observations:

  • Substituent Diversity: The target compound’s cyclohexenyl and thioether-linked 4-chlorophenyl groups differentiate it from analogues like CAPD-1−CAPD-4 (arylidene substituents) and compound 2e (dichlorothiophenyl and methylfuran) .
  • Synthetic Routes: Cyclocondensation reactions are common for cyclopenta[b]pyridine derivatives , whereas substitution reactions are employed for pyridine-3-carbonitrile derivatives .
  • Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., carbonitrile) and aromatic systems (e.g., naphthyl in compound 2) often exhibit kinase inhibition or antimicrobial properties .

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis: Evidence from compound 7 in demonstrates that chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) can localize substituent effects. For the target compound, the cyclohexenyl group’s unsaturated ring would likely cause distinct shifts in the δ 5–6 ppm range (olefinic protons), differing from fully saturated cyclohexyl analogues.
  • Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining such complex structures, particularly for small-molecule crystallography .

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